Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate
Overview
Description
Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate: is an organic compound with the molecular formula C12H14O6. It is a diester derived from benzene-1,3-dicarboxylic acid and 2-hydroxyethanol. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with 2-hydroxyethanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Esterification: As mentioned, the primary reaction for the synthesis of Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate is esterification.
Hydrolysis: This compound can undergo hydrolysis in the presence of water and an acid or base catalyst, leading to the formation of benzene-1,3-dicarboxylic acid and 2-hydroxyethanol.
Transesterification: It can also participate in transesterification reactions with other alcohols, producing different esters.
Common Reagents and Conditions:
Esterification: Benzene-1,3-dicarboxylic acid, 2-hydroxyethanol, sulfuric acid (catalyst), reflux conditions.
Hydrolysis: Water, acid or base catalyst, elevated temperatures.
Transesterification: Alcohols, acid or base catalyst, moderate temperatures.
Major Products Formed:
Hydrolysis: Benzene-1,3-dicarboxylic acid, 2-hydroxyethanol.
Transesterification: Various esters depending on the alcohol used.
Scientific Research Applications
Chemistry: Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate is used as an intermediate in the synthesis of polyesters and other polymers. It is valued for its ability to impart desirable properties such as flexibility and durability to the resulting materials.
Biology and Medicine: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules. Its derivatives may exhibit various biological activities, making it a useful compound in medicinal chemistry.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and plasticizers. Its ability to enhance the properties of these materials makes it a valuable additive in various formulations.
Mechanism of Action
The mechanism of action of Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate primarily involves its role as a precursor in chemical reactions. In polymerization processes, it reacts with other monomers to form long-chain polymers. The hydroxyl groups in the compound can participate in hydrogen bonding, influencing the physical properties of the resulting materials.
Comparison with Similar Compounds
Bis(2-ethylhexyl) benzene-1,3-dicarboxylate: This compound is similar in structure but has longer alkyl chains, which can affect its physical properties and applications.
Bis(2-hydroxyethyl) terephthalate: Another diester, but derived from terephthalic acid instead of benzene-1,3-dicarboxylic acid. It is commonly used in the production of poly(ethylene terephthalate) (PET).
Uniqueness: Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate is unique due to its specific ester structure, which imparts distinct properties to the polymers and materials it is used to produce. Its balance of hydrophilic and hydrophobic characteristics makes it versatile for various applications.
Properties
IUPAC Name |
bis(2-hydroxyethyl) benzene-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O6/c13-4-6-17-11(15)9-2-1-3-10(8-9)12(16)18-7-5-14/h1-3,8,13-14H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCGAWLDXLEIIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)OCCO)C(=O)OCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60632922 | |
Record name | Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3644-99-3 | |
Record name | Bis(2-hydroxyethyl) benzene-1,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60632922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.